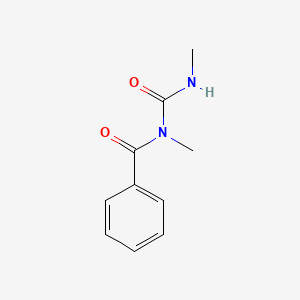
2-Propenamide, 2-methyl-N-1-naphthalenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-methyl-N-1-naphthalenyl- typically involves the reaction of 2-methylpropenoic acid with 1-naphthylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with 1-naphthylamine to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-Propenamide, 2-methyl-N-1-naphthalenyl- can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production .
化学反应分析
Types of Reactions
2-Propenamide, 2-methyl-N-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Naphthoquinones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-Propenamide, 2-methyl-N-1-naphthalenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
作用机制
The mechanism by which 2-Propenamide, 2-methyl-N-1-naphthalenyl- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound can inhibit specific enzymes, leading to altered metabolic pathways .
相似化合物的比较
Similar Compounds
N-Phenylmethacrylamide: Lacks the naphthalene ring, resulting in different chemical properties and applications.
Naphthylacrylamide: Similar structure but with variations in the substitution pattern on the naphthalene ring.
属性
CAS 编号 |
22447-06-9 |
|---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC 名称 |
2-methyl-N-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C14H13NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3,(H,15,16) |
InChI 键 |
PTRVLELMDKQITQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)NC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


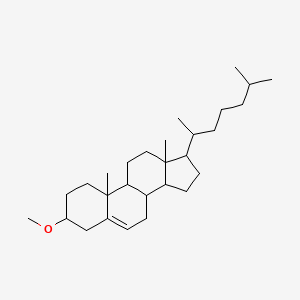
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)


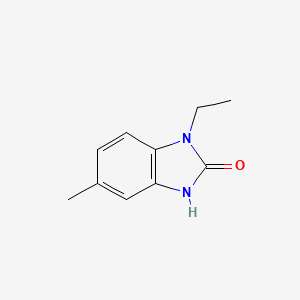
![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
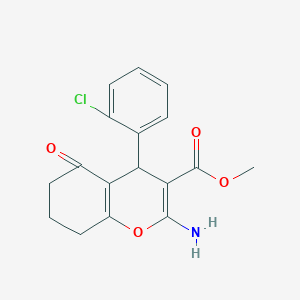
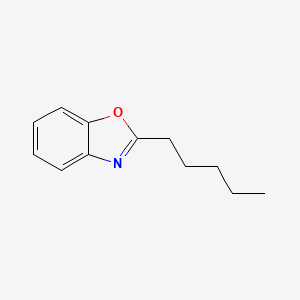
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)
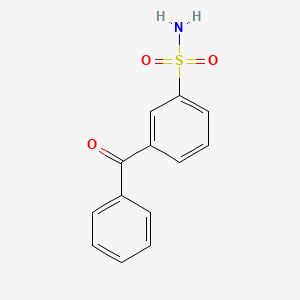

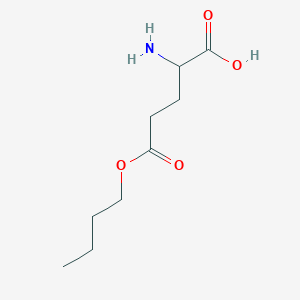
![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)
